molecular formula C13H15NO4 B12354661 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic Acid

1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic Acid

Cat. No.: B12354661
M. Wt: 249.26 g/mol
InChI Key: XWAWBHSLAXRYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Biological Activity

1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antiviral, antibacterial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methoxybenzoyl group and a carboxylic acid moiety. This unique structure contributes to its potential biological activities.

Antiviral Activity

Recent studies have demonstrated that compounds containing β-amino acid moieties exhibit promising antiviral properties. For instance, derivatives similar to this compound have shown effectiveness against viruses like the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1).

Case Study: Antiviral Efficacy

In a comparative study, various derivatives were evaluated for their antiviral activity. The results indicated that certain compounds exhibited higher antiviral activities than established agents at concentrations as low as 500 μg/mL. For example, two compounds demonstrated curative activities of 56.8% and 55.2% against TMV, showcasing the potential of these derivatives as antiviral agents .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. A range of synthesized pyrazole derivatives, which share structural similarities with the target compound, were tested against Gram-positive and Gram-negative bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 μg/L
Compound BEscherichia coli20 μg/L
Compound CBacillus subtilis25 μg/L

These findings suggest that modifications in the chemical structure can enhance antibacterial activity, indicating that this compound may also possess similar properties .

Anti-inflammatory Activity

In addition to its antiviral and antibacterial properties, there is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects. The introduction of specific functional groups can modulate the inflammatory response, potentially making these compounds suitable for therapeutic applications in inflammatory diseases.

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of these compounds to various biological targets. For example, one study revealed that a related compound had a binding energy of -7.3 Kcal/mol to penicillin-binding protein PBPb, indicating strong interactions that could inhibit bacterial growth .

Properties

IUPAC Name

1-(4-methoxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-10-6-4-9(5-7-10)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAWBHSLAXRYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.